4-Hydrazinylbenzenesulfonate

Description

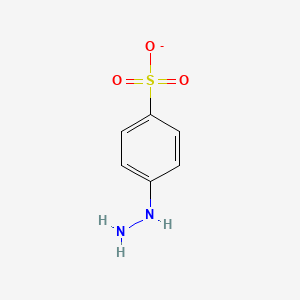

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7N2O3S- |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

4-hydrazinylbenzenesulfonate |

InChI |

InChI=1S/C6H8N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11)/p-1 |

InChI Key |

IOMZCWUHFGMSEJ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1NN)S(=O)(=O)[O-] |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Reactivity

Established Synthetic Pathways for 4-Hydrazinylbenzenesulfonate

The synthesis of this compound, a compound with a hydrazine (B178648) group and a sulfonic acid group attached to a benzene (B151609) ring, can be achieved through various established methods. smolecule.com These pathways often utilize readily available starting materials and well-understood chemical transformations.

One of the classical routes to synthesize related hydrazone structures involves the Japp-Klingemann reaction. wikipedia.orgsynarchive.comchemeurope.com This reaction typically uses a β-keto-acid or a β-keto-ester and an aryl diazonium salt to produce a hydrazone. wikipedia.orgchemeurope.com The mechanism begins with the deprotonation of the β-keto-ester to form an enolate anion. wikipedia.org This anion then undergoes nucleophilic addition to the diazonium salt, forming an azo compound. wikipedia.org In most instances, this intermediate is unstable and hydrolyzes, ultimately yielding the final hydrazone product after a hydrogen exchange. wikipedia.org The hydrazones produced via the Japp-Klingemann reaction are often valuable intermediates for synthesizing more complex molecules, such as indoles through the Fischer indole (B1671886) synthesis. wikipedia.orgchemeurope.com

A common laboratory and industrial synthesis of this compound itself starts from sulfanilic acid. smolecule.comguidechem.com In one method, sulfanilic acid is diazotized and then reduced. A typical procedure involves mixing sodium p-aminobenzenesulfonate with water and hydrochloric acid, cooling the mixture, and then adding sodium nitrite (B80452) solution to perform the diazotization. guidechem.com The resulting diazonium liquid is then added to a solution of sodium hydroxide (B78521) and sodium bisulfite. guidechem.com This mixture is then treated with acid after reaction with zinc powder and diatomaceous earth to yield phenylhydrazine-4-sulfonic acid. guidechem.com

| Starting Material | Key Reagents | Product | Reaction Type |

| β-keto-acid/ester | Aryl diazonium salt | Hydrazone | Japp-Klingemann Reaction wikipedia.orgsynarchive.comchemeurope.com |

| Sulfanilic acid | 1. NaNO₂, HCl 2. NaOH, NaHSO₃, Zn | This compound smolecule.comguidechem.com | Diazotization followed by reduction |

| 4-Amino-benzenesulfonic acid | 1. Diazotization 2. Hydrazine | This compound smolecule.com | Diazotization/Hydrazine reaction |

Recent advancements have focused on creating more efficient and greener synthetic routes. One novel approach involves the use of this compound as a reducing agent for graphene oxide, which allows for simultaneous functionalization and reduction. smolecule.com

Continuous flow processes are also being explored for the synthesis of phenylhydrazine (B124118) salts, which could offer advantages in terms of safety and scalability for producing compounds like this compound. google.com The development of new catalysts and reaction conditions continues to be an active area of research to improve the synthesis of this and related compounds. researchgate.net

Derivatization Chemistry of this compound

The chemical modification of a compound to produce a derivative with enhanced properties is known as derivatization. numberanalytics.comchromatographyonline.com This technique is widely used to improve a compound's suitability for analysis or to create new molecules with specific functionalities. numberanalytics.comchromatographyonline.comslideshare.net The reactivity of the hydrazine group in this compound makes it a versatile precursor for a wide range of derivatives. smolecule.comthermofisher.krcymitquimica.comfishersci.nl

The reaction between this compound and carbonyl compounds (aldehydes and ketones) readily forms hydrazones. smolecule.comnih.govnih.gov This reaction is a cornerstone of bioconjugation chemistry due to its reliability and the stability of the resulting hydrazone linkage. nih.govnih.govkiku.dk The rate of hydrazone formation can be influenced by the electronic properties of the reactants and the pH of the reaction medium. nih.govkiku.dk For instance, electron-withdrawing groups on the carbonyl compound can accelerate the reaction. nih.gov

These hydrazone derivatives are not just synthetic endpoints; they serve as intermediates for creating a diverse array of other molecules. smolecule.com The resulting hydrazones can be further modified to synthesize pharmaceuticals and dyes. smolecule.comchemicalbook.com

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| This compound | Aldehyde/Ketone | Hydrazone smolecule.comnih.govnih.gov | Formation of a stable C=N-NH linkage |

| Hydrazone | Further modifying agents | Various derivatives (e.g., for pharmaceuticals, dyes) smolecule.comchemicalbook.com | Versatile intermediate for complex synthesis |

This compound and its diazonium salt precursor can react with active methylene (B1212753) compounds—compounds with a CH₂ group flanked by two electron-withdrawing groups. ulisboa.ptresearchgate.netrsc.orgnih.gov This reactivity is a key feature of the Japp-Klingemann reaction, which can utilize β-dicarbonyl compounds as the active methylene component. synarchive.com

The reaction of diazonium salts with active methylene compounds like malononitrile (B47326) can lead to the formation of arylhydrazones. ulisboa.pt For example, 2-sulfophenyldiazonium chloride reacts with malononitrile in the presence of sodium acetate (B1210297) to form a hydrazone derivative. ulisboa.pt These sulfo-functionalized arylhydrazones of active methylene compounds (SAHAMCs) have increased water solubility, which is advantageous for applications in catalysis. ulisboa.pt The resulting complexes have shown catalytic activity in oxidation reactions. ulisboa.ptresearchgate.netrsc.org

The derivatization of this compound extends to the synthesis of complex photochromic systems like spiropyrans. mdpi.comfrontiersin.orgexeter.ac.ukrsc.orgresearchgate.net Spiropyrans are known for their ability to switch between two isomers—a colorless spiropyran form and a colored merocyanine (B1260669) form—upon stimulation by light or changes in acidity. frontiersin.orgrsc.org

The synthesis of a spiropyran can involve the condensation of a substituted salicylaldehyde (B1680747) with an indolium salt. mdpi.com While not a direct reaction of this compound, related hydrazine derivatives are crucial in forming the indole core of the spiropyran through Fischer indole synthesis. mdpi.com For example, 4-hydrazinobenzoic acid can be reacted with a ketone to form an indole intermediate, which is then used to construct the spiropyran. mdpi.com The development of one-pot, multi-component reactions has streamlined the synthesis of diverse spiropyran structures. exeter.ac.ukresearchgate.net These advanced synthetic strategies allow for the incorporation of various functional groups, enabling the creation of spiropyrans with tailored properties for applications in materials science and sensor technology. mdpi.comexeter.ac.uk

Mechanistic Investigations of this compound Reactions

Stereochemical and Configurational Isomerization Studies (E/Z Isomerism)

The reaction of this compound with unsymmetrical aldehydes or ketones results in the formation of hydrazones, which feature a carbon-nitrogen double bond (C=N). This bond is a key stereogenic element, leading to the potential for E/Z isomerism. savemyexams.comscisheets.co.uk The designation of these isomers depends on the priority of the substituents attached to the C=N bond, as determined by the Cahn-Ingold-Prelog (CIP) rules. chemguide.co.ukchemdictionary.org

The E isomer (from the German entgegen, meaning opposite) has the higher-priority groups on opposite sides of the double bond axis. Conversely, the Z isomer (from the German zusammen, meaning together) has the higher-priority groups on the same side. scisheets.co.uklibretexts.org For example, in the hydrazone formed from this compound and a simple ketone like butan-2-one, the priority of the substituents on the carbon atom would be ranked (e.g., ethyl vs. methyl), and on the nitrogen atom, the 4-sulfophenyl group versus the lone pair. The relative orientation of these priority groups dictates the E or Z configuration. chemdictionary.org

Studies on related arylhydrazones have shown that the ratio of E/Z isomers can be influenced by solvent polarity, temperature, and the steric and electronic nature of the substituents on both the carbonyl compound and the arylhydrazine. researchgate.net The interconversion between E and Z isomers can occur, often catalyzed by acid, through a protonation-rotation mechanism.

Table 1: Cahn-Ingold-Prelog Priority Assignment for a Hypothetical Hydrazone Derivative

| Position | Substituent 1 | Priority | Substituent 2 | Priority | Resulting Isomer (Example) |

| C= | Ethyl (-CH₂CH₃) | High | Methyl (-CH₃) | Low | Z-Isomer (if -NHAr is High) |

| =N- | 4-Sulfophenyl | High | Lone Pair | Low | E-Isomer (if -NHAr is High) |

| This table illustrates the assignment of priorities based on atomic number to determine the stereochemical outcome. The final isomer designation depends on the relative orientation of the highest priority groups. |

Exploration of Nucleophilic Pathways

The hydrazine moiety (-NHNH₂) of this compound is inherently nucleophilic due to the lone pairs of electrons on the nitrogen atoms. This characteristic drives its participation in a variety of nucleophilic addition and substitution reactions.

A primary example is the aforementioned formation of hydrazones, which proceeds via nucleophilic addition to a carbonyl group. masterorganicchemistry.comdocbrown.info The mechanism involves the attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. docbrown.infomsu.edu This process is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weaker nucleophilic hydrazine. The initial tetrahedral intermediate then eliminates a molecule of water to yield the stable hydrazone product. msu.edu

The general mechanism can be summarized as:

Protonation of the carbonyl oxygen (acid-catalyzed).

Nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon.

Proton transfer steps.

Elimination of water to form the C=N double bond.

Beyond simple carbonyls, the nucleophilic nature of the hydrazine group allows it to react with other electrophiles. For instance, it can participate in conjugate addition (1,4-addition) reactions with α,β-unsaturated carbonyl compounds, where the nucleophilic nitrogen attacks the β-carbon. libretexts.orglibretexts.org

Intramolecular Rearrangements and Cycloadditions in Derivatives

Derivatives of this compound, particularly its hydrazones, are valuable precursors for significant intramolecular reactions, leading to the synthesis of complex heterocyclic systems.

Fischer Indole Synthesis: One of the most classic and powerful reactions involving arylhydrazones is the Fischer indole synthesis. wikipedia.orgbyjus.comtcichemicals.com When a hydrazone derived from this compound and a suitable ketone or aldehyde is heated in the presence of an acid catalyst (e.g., H₂SO₄, ZnCl₂), it undergoes a complex intramolecular rearrangement to form a substituted indole. wikipedia.orgbhu.ac.in The sulfonic acid group remains on the benzene ring of the final indole product.

The mechanism is understood to proceed through several key steps: wikipedia.orgbyjus.com

The hydrazone tautomerizes to its corresponding enamine form.

An acid-catalyzed oup.comoup.com-sigmatropic rearrangement occurs, breaking the N-N bond and forming a new C-C bond.

The resulting di-imine intermediate rearomatizes.

Intramolecular cyclization occurs as the terminal amine attacks an imine carbon.

Finally, elimination of ammonia (B1221849) yields the aromatic indole ring. byjus.com

Cycloaddition Reactions: The hydrazone derivatives can also serve as components in cycloaddition reactions. The C=N-N system can act as a 1,3-dipole or be part of a larger conjugated system. oup.comcapes.gov.br For example, arylhydrazones can undergo intramolecular 1,3-dipolar cycloadditions to form polycyclic nitrogen-containing heterocycles. oup.comcapes.gov.br Furthermore, under certain conditions, hydrazones can be oxidized to form azoalkenes (1,2-diaza-1,3-butadienes), which are reactive dienes in [4+2] cycloaddition (Diels-Alder) reactions. researchgate.net Copper-catalyzed azide-alkyne cycloaddition (AAC) reactions have also been successfully promoted using arylhydrazone ligands, demonstrating their utility in forming triazoles. rsc.orgrsc.org

Role of Resonance-Assisted Hydrogen Bonding (RAHB)

In hydrazone derivatives of this compound, particularly those formed from β-dicarbonyl compounds or other substrates with a suitably positioned hydrogen bond acceptor, Resonance-Assisted Hydrogen Bonding (RAHB) plays a crucial role in stabilizing specific conformations. researchgate.netrsc.orgrsc.org

RAHB is a type of strong intramolecular hydrogen bond where the hydrogen bond donor (e.g., the N-H group of the hydrazone) and acceptor (e.g., a carbonyl oxygen) are connected by a π-conjugated system. nih.gov This conjugation allows for electron delocalization, which simultaneously increases the acidity of the N-H proton and the basicity of the acceptor group, leading to a much stronger hydrogen bond than would be expected otherwise. rsc.orgresearchgate.net This interaction results in the formation of a stable quasi-aromatic six-membered ring. rsc.org

The strength of the RAHB is influenced by the electronic properties of substituents on the aromatic ring. rsc.org The interplay between the hydrogen bond and the π-system can affect the molecule's geometry, spectroscopic properties (e.g., IR and NMR shifts), and reactivity, including the resolution of E/Z isomers. rsc.orgnih.gov Studies have shown a clear correlation between N···O hydrogen bond distances and the degree of π-delocalization within the RAHB ring. rsc.org

Iii. Coordination Chemistry and Supramolecular Assembly

Ligand Design and Coordination Modes of 4-Hydrazinylbenzenesulfonate Derivatives

The design of ligands based on this compound is a key strategy to control the structure and properties of the resulting metal complexes. By introducing different functional groups, chemists can modulate the denticity, flexibility, and electronic properties of the ligand, thereby influencing its coordination mode.

Derivatives of this compound can function as multidentate chelators, binding to a single metal center through multiple donor sites to form stable chelate rings. For instance, Schiff base condensation of this compound with aldehydes or ketones can yield ligands with enhanced chelating ability, often coordinating through the hydrazinic nitrogen and the imine nitrogen or an oxygen atom from the carbonyl precursor.

Furthermore, the bifunctional nature of these ligands, with coordination sites at both the hydrazinyl and sulfonate ends, makes them excellent candidates for acting as bridging ligands. In this capacity, they can link multiple metal centers, leading to the formation of polynuclear complexes or extended one-, two-, or three-dimensional coordination polymers. The sulfonate group, with its multiple oxygen atoms, can bridge metal ions in various ways, contributing to the structural diversity of the resulting networks.

Hydrazone derivatives of this compound can exist in tautomeric forms, typically keto-enol or thione-thiol tautomerism, depending on the specific derivative. This tautomerism plays a crucial role in their coordination behavior. Upon coordination to a metal ion, the equilibrium between the tautomeric forms can be shifted, often favoring the form that leads to a more stable complex. For example, deprotonation of the enol or thiol form can lead to the formation of anionic ligands that form strong coordinate bonds with metal centers. The specific tautomeric form adopted by the ligand within a complex can significantly influence the geometry and electronic properties of the metal center.

Iv. Advanced Spectroscopic and Crystallographic Characterization

Comprehensive Spectroscopic Characterization of 4-Hydrazinylbenzenesulfonate Systems

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. Each method probes different aspects of the molecule's properties, and together they provide a complete picture of its chemical identity.

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cznih.gov For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to its three main components: the hydrazinyl group (-NHNH₂), the sulfonate group (-SO₃H), and the para-substituted benzene (B151609) ring.

Key vibrational modes for this compound include:

N-H Stretching: The hydrazinyl group typically shows symmetric and asymmetric stretching vibrations in the region of 3200-3400 cm⁻¹. hilarispublisher.com The presence of two bands in this region is characteristic of the -NH₂ moiety.

S=O Stretching: The sulfonate group gives rise to strong, characteristic asymmetric and symmetric stretching bands. These are typically observed in the ranges of 1250-1150 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

O-H Stretching: A broad absorption band associated with the hydroxyl of the sulfonic acid group is expected around 3000 cm⁻¹.

Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring appears at wavenumbers just above 3000 cm⁻¹.

Aromatic C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds of the aromatic ring are found in the 1600-1450 cm⁻¹ region. nih.gov

C-H Bending: Out-of-plane bending for a 1,4-disubstituted (para) benzene ring produces a strong band in the 850-800 cm⁻¹ region, which is a key indicator of the substitution pattern.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Hydrazinyl (-NH₂) | 3400 - 3200 |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 |

| O-H Stretch | Sulfonic Acid (-SO₃H) | ~3000 (Broad) |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 |

| Asymmetric S=O Stretch | Sulfonate (-SO₃) | 1250 - 1150 |

| Symmetric S=O Stretch | Sulfonate (-SO₃) | 1080 - 1010 |

| Aromatic C-H Out-of-Plane Bend | p-Disubstituted Ring | 850 - 800 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. compoundchem.com

¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to be relatively simple due to the molecule's symmetry. The para-substitution pattern of the benzene ring results in a characteristic splitting pattern for the aromatic protons. libretexts.org

Aromatic Protons: The four protons on the benzene ring are in two distinct chemical environments. They typically appear as a pair of doublets (an AA'BB' system) in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the electron-donating hydrazinyl group would be upfield (lower ppm), while the protons ortho to the electron-withdrawing sulfonate group would be downfield (higher ppm). oregonstate.edu

Hydrazinyl Protons: The protons of the -NH and -NH₂ groups are exchangeable and may appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Aromatic Carbons: Four distinct signals are expected for the six carbons of the benzene ring. The two carbons bonded directly to the substituents (C-S and C-N) will have distinct chemical shifts from the four C-H carbons. The C-S carbon is expected to be downfield, while the C-N carbon will also be shifted downfield relative to unsubstituted benzene. The remaining four carbons will produce two signals. libretexts.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| Aromatic H (ortho to -NHNH₂) | 6.8 - 7.2 | Doublet |

| Aromatic H (ortho to -SO₃H) | 7.6 - 8.0 | Doublet |

| Hydrazinyl Protons (-NHNH₂) | Variable (Broad) | Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H (ortho to -NHNH₂) | 115 - 120 |

| Aromatic C-H (ortho to -SO₃H) | 128 - 132 |

| Aromatic C (ipso to -SO₃H) | 140 - 145 |

| Aromatic C (ipso to -NHNH₂) | 148 - 152 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. libretexts.org The benzene ring in this compound acts as a chromophore. The presence of the electron-donating hydrazinyl group (-NHNH₂) and the electron-withdrawing sulfonate group (-SO₃H) influences the energy of the π → π* transitions. shimadzu.com This results in a shift of the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. utoronto.ca The spectrum of a similar compound, 4-aminobenzenesulfonic acid, shows an absorption maximum around 250 nm. nist.gov A similar λmax is expected for this compound.

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Electronic Transition |

|---|---|---|

| Ethanol (B145695)/Water | ~250 - 260 | π → π* |

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization techniques that allow for the analysis of intact molecules with minimal fragmentation. nih.govnih.gov

ESI-MS: In positive ion mode, ESI-MS of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.

MALDI-MS: This technique is particularly useful for analyzing non-volatile solid samples. nih.gov It can be used to confirm the molecular weight of this compound and is also applied in mass spectrometry imaging to map the distribution of the compound in tissue samples. nih.gov

Table 5: Expected Mass Spectrometry Data for this compound (C₆H₈N₂O₃S)

| Technique | Ion Mode | Expected Ion (m/z) | Exact Mass |

|---|---|---|---|

| ESI-MS / MALDI-MS | Positive | [M+H]⁺ | 189.0334 |

| ESI-MS / MALDI-MS | Negative | [M-H]⁻ | 187.0177 |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and many transition metal ions. libretexts.org this compound itself is a diamagnetic molecule (no unpaired electrons) and is therefore EPR-silent.

However, EPR spectroscopy becomes a powerful tool for studying complexes formed between this compound and paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III)). researchgate.netnih.gov The hydrazinyl and sulfonate groups can act as ligands, coordinating to a metal center. The resulting EPR spectrum provides detailed information about the electronic structure and coordination environment of the metal ion within the complex. libretexts.org Analysis of the g-values and hyperfine coupling constants can reveal the geometry of the complex and the nature of the metal-ligand bonding. libretexts.org

X-ray Diffraction Analysis for Structural Determination

While spectroscopic methods provide information about molecular connectivity, X-ray diffraction (XRD) on a single crystal provides the unambiguous, three-dimensional structure of a molecule in the solid state. mdpi.com This technique yields precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry. carleton.edu

For this compound, single-crystal XRD analysis would definitively confirm the para-substitution pattern on the benzene ring. Furthermore, it would reveal crucial information about the intermolecular interactions, such as hydrogen bonding involving the hydrazinyl and sulfonate groups, which dictate how the molecules pack together in the crystal lattice. researchgate.net Powder X-ray diffraction (PXRD) can also be used as a fingerprinting technique to identify the crystalline form of the bulk material. mdpi.comnih.gov

Table 6: Representative Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description | Example Data |

|---|---|---|

| Crystal System | Classification based on unit cell symmetry | Monoclinic |

| Space Group | Describes the symmetry of the crystal | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | a = 5.6 Å, b = 8.2 Å, c = 15.1 Å, β = 95° |

| Bond Lengths | Distance between bonded atoms (e.g., S=O, C-N) | S=O: ~1.45 Å; C-N: ~1.40 Å |

| Bond Angles | Angle between three connected atoms (e.g., O-S-O) | O-S-O: ~115° |

| Hydrogen Bonds | Intermolecular interactions (e.g., N-H···O) | Donor-Acceptor Distance: ~2.9 Å |

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

A typical crystallographic study would yield a data table similar to the hypothetical one presented below, summarizing the key parameters of the crystal structure.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₈N₂O₃S |

| Formula Weight | 188.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a single-crystal X-ray diffraction experiment.

From this data, a detailed analysis of the molecular structure, including the planarity of the benzene ring and the geometry of the hydrazinyl and sulfonate groups, could be performed.

Structural Analysis of Tautomeric and Rotameric Forms

In the solid state, this compound may exist in different tautomeric forms, primarily involving the hydrazinyl and sulfonate groups. For instance, proton transfer could lead to the formation of a zwitterionic species. Single-crystal X-ray diffraction would definitively locate the positions of hydrogen atoms, thereby elucidating the predominant tautomer in the crystalline form.

Additionally, the flexibility of the C-S and C-N bonds allows for different rotational isomers, or rotamers. The analysis of the crystal structure would reveal the specific conformation adopted by the molecule in the solid state, defined by the torsion angles between the functional groups and the benzene ring.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, these would likely include:

Hydrogen Bonding: The hydrazinyl (-NHNH₂) and sulfonate (-SO₃H) groups are capable of forming strong hydrogen bonds. These interactions would play a crucial role in the formation of a stable, three-dimensional network. The N-H and O-H groups can act as hydrogen bond donors, while the oxygen atoms of the sulfonate group and the nitrogen atoms of the hydrazinyl group can act as acceptors.

A detailed crystallographic analysis would allow for the identification and characterization of these interactions, including their geometries and distances, revealing the specific packing motifs that define the supramolecular architecture of this compound.

V. Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. From this, a wide range of chemical and physical properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave function-based methods, allowing for the study of larger and more complex systems. nih.gov

In the context of 4-Hydrazinylbenzenesulfonate, DFT calculations are employed to determine its optimized molecular geometry. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting geometric parameters, such as bond lengths and bond angles, provide a detailed three-dimensional picture of the molecule in its most stable state.

Furthermore, DFT calculations yield crucial electronic properties. These include the total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken and natural atomic charges). nih.gov This information is vital for understanding the molecule's polarity and how it might interact with other molecules and its environment.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT) Note: The following data is illustrative and represents typical values that would be obtained from a DFT calculation.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | S-O1 | ~1.45 Å |

| Bond Length | C-S | ~1.78 Å |

| Bond Length | N-N | ~1.44 Å |

| Bond Angle | O-S-O | ~119.5° |

| Bond Angle | C-C-S | ~120.0° |

| Dihedral Angle | C-C-N-N | ~180.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the benzene (B151609) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the electron-withdrawing sulfonate group and the aromatic ring, marking them as potential sites for nucleophilic attack. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. Analyzing the spatial distribution and energies of these orbitals provides a clear picture of how the molecule will interact in chemical reactions. youtube.comyoutube.com

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound Note: The following data is illustrative and represents typical values that would be obtained from a quantum chemical calculation.

| Orbital | Energy (eV) | Primary Localization | Chemical Implication |

|---|---|---|---|

| HOMO | ~ -6.5 eV | Hydrazinyl Group, Benzene Ring | Site of electron donation (nucleophilic character) |

| LUMO | ~ -1.2 eV | Sulfonate Group, Benzene Ring | Site of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | - | Indicates moderate chemical stability |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. deeporigin.com It is calculated from the molecule's electron density and represents the electrostatic potential experienced by a positive point charge at various locations on the molecule's surface. uni-muenchen.de MEP maps use a color spectrum to indicate different potential values: red typically signifies regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. researchgate.net

For this compound, an MEP map would reveal distinct regions of charge concentration. The oxygen atoms of the sulfonate group would be characterized by intense red colors, indicating a strong negative potential and their role as primary sites for interacting with electrophiles or forming hydrogen bonds. ias.ac.innih.gov The hydrogen atoms of the hydrazinyl group, particularly the -NH2 protons, would likely be colored blue, highlighting their positive potential and susceptibility to nucleophilic attack. The aromatic ring would display a more varied potential, influenced by both the activating hydrazinyl group and the deactivating sulfonate group.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. The Fukui function is a local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. scielo.org.mxresearchgate.net It helps to pinpoint the most reactive sites within a molecule for different types of attacks. nih.gov

There are three main types of Fukui functions:

f(r) for nucleophilic attack (electron acceptance).

f-(r) for electrophilic attack (electron donation).

f0(r) for radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can quantitatively predict which atoms are most likely to participate in a reaction. For an electrophilic attack, the atoms with the highest f-(r) values (likely the nitrogen atoms of the hydrazinyl group) would be the most reactive. For a nucleophilic attack, the atom with the highest f(r) value (potentially the sulfur atom or carbons on the ring) would be the preferred target. nih.gov

Table 3: Illustrative Condensed Fukui Function Indices for Key Atoms in this compound Note: The following data is illustrative. Higher values indicate greater reactivity for the specified type of attack.

| Atom | f-(r) (Electrophilic Attack) | f(r) (Nucleophilic Attack) |

|---|---|---|

| S (Sulfonate) | Low | High |

| O (Sulfonate) | Moderate | Low |

| N (Hydrazinyl, attached to ring) | High | Low |

| N (Terminal -NH2) | Very High | Low |

| C (Aromatic Ring, C1-S) | Low | Moderate |

| C (Aromatic Ring, C4-N) | Moderate | Low |

Conformational and Dynamic Studies

Molecules are not static entities; they possess internal degrees of freedom that allow them to adopt different spatial arrangements, or conformations. Understanding the conformational landscape and the dynamics of interconversion is crucial for comprehending a molecule's behavior.

Rotamerism refers to conformational isomerism that arises from the rotation around single bonds. For this compound, key rotational barriers would involve the C-S bond, the C-N bond, and the N-N bond. Computational studies can map the potential energy surface as a function of the dihedral angles associated with these bonds.

By performing a relaxed scan of these dihedral angles, a potential energy profile can be generated. The minima on this profile correspond to stable conformers (rotamers), while the maxima represent the transition states for isomerization between them. The energy difference between a minimum and a transition state is the rotational energy barrier. These calculations can reveal the most stable conformation of the molecule and the energy required to switch between different spatial arrangements. nih.gov For this compound, such studies would elucidate the preferred orientation of the sulfonate and hydrazinyl groups relative to the benzene ring, which can influence its crystal packing and intermolecular interactions.

Theoretical Examination of Hydrogen Transfer Processes

While specific theoretical studies on the hydrogen transfer processes of this compound are not extensively documented in the literature, computational methods can be employed to model such phenomena. The hydrazine (B178648) and sulfonate groups, with their respective hydrogen donor and acceptor capabilities, make intramolecular and intermolecular hydrogen transfer theoretically plausible.

Quantum chemical calculations, particularly Density Functional Theory (DFT), could be utilized to map the potential energy surface for hydrogen transfer reactions. This would involve identifying transition states and calculating the activation energy barriers associated with the movement of a proton. For instance, a proton could potentially transfer from the hydrazinyl nitrogen (N-H) to one of the sulfonate oxygens (S=O).

Key parameters that would be investigated in such a study include:

Geometric Changes: Analysis of the bond lengths and angles of the molecule along the reaction coordinate to understand the structural changes during the hydrogen transfer.

Vibrational Frequencies: Calculation of vibrational frequencies to confirm the nature of stationary points (minima for reactants and products, and a first-order saddle point for the transition state).

Energetics: Determination of the reaction enthalpy and Gibbs free energy to predict the spontaneity and feasibility of the hydrogen transfer process under different conditions.

Insights from such theoretical examinations would be crucial for understanding potential tautomeric equilibria and the role of this compound in proton-coupled electron transfer processes.

Intermolecular Interaction Analysis

The way molecules pack in a crystal lattice is governed by a network of non-covalent interactions. Understanding these interactions is vital for predicting the physical properties of a solid-state material.

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. mdpi.com This method maps the electron distribution of a molecule within its crystal environment, allowing for the identification of close contacts with neighboring molecules. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities from all other molecules in the crystal.

For a molecule like this compound, the Hirshfeld surface would be decorated with colors indicating the nature and strength of intermolecular contacts. Red spots on the surface typically represent strong hydrogen bonding interactions, white areas denote contacts close to van der Waals separation, and blue regions indicate longer-range interactions. mdpi.com

The 2D fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the intermolecular contacts. crystalexplorer.net It is a plot of the distance from the surface to the nearest nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ). Different types of interactions appear as distinct patterns on this plot.

Based on studies of similar sulfonamide and benzene sulfonate derivatives, the primary intermolecular interactions expected for this compound are:

H···H contacts: Due to the abundance of hydrogen atoms, these contacts are expected to cover a large area of the Hirshfeld surface, appearing as a large, diffuse region in the fingerprint plot. nih.gov

C···H/H···C contacts: These weaker interactions, involving the aromatic ring, would also contribute to the crystal stability. nih.gov

The table below summarizes the expected relative contributions of the most significant intermolecular contacts for this compound, based on analyses of structurally related compounds.

| Interaction Type | Expected Relative Contribution (%) |

| O···H/H···O | ~30-40% |

| H···H | ~25-35% |

| C···H/H···C | ~10-15% |

| Other (C···C, N···H, S···O, etc.) | Remainder |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and intramolecular and intermolecular charge transfer interactions. cam.ac.ukhuntresearchgroup.org.uk It transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which aligns better with classical chemical bonding concepts. huntresearchgroup.org.uk

For this compound, NBO analysis could provide detailed insights into:

Natural Atomic Charges: Calculation of the charge on each atom, revealing the electron-withdrawing effect of the sulfonate group and the electron-donating nature of the hydrazinyl group. The nitrogen and oxygen atoms are expected to carry significant negative charges, while the sulfur and adjacent carbon atoms would be more positive.

Hybridization: Determination of the hybridization of atomic orbitals in forming bonds. For example, the analysis would describe the sp² hybridization of the carbon atoms in the benzene ring and the sp³-like hybridization of the nitrogen and sulfur atoms.

Donor-Acceptor Interactions: NBO analysis quantifies the stabilization energies (E⁽²⁾) associated with charge transfer from occupied (donor) NBOs to unoccupied (acceptor) NBOs. Significant interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. These interactions are crucial for understanding the electronic delocalization and stability of the molecule.

A study on hydrazine derivatives highlighted the utility of NBO analysis in understanding the nature of N-N bonds and the influence of substituents. nih.gov For this compound, this analysis would elucidate the electronic interplay between the aromatic ring, the sulfonate group, and the hydrazinyl moiety.

Excited State Properties through Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the electronic excited state properties of molecules. rsc.orgrsc.org It allows for the prediction of electronic absorption spectra (UV-Vis), emission properties, and the nature of electronic transitions. researchgate.net

For this compound, a TD-DFT study would involve calculating the vertical excitation energies and oscillator strengths for the lowest-lying singlet excited states. This would help in assigning the absorption bands observed in an experimental UV-Vis spectrum.

Key insights that could be gained from a TD-DFT analysis of this compound include:

Nature of Electronic Transitions: The analysis would identify the molecular orbitals involved in each electronic transition. For an aromatic system with donor (hydrazinyl) and acceptor (sulfonate) groups, transitions with significant charge-transfer character are expected. This would involve the promotion of an electron from a molecular orbital localized on the hydrazinyl group and the benzene ring (like the Highest Occupied Molecular Orbital, HOMO) to an orbital with significant contribution from the sulfonate group and the ring (like the Lowest Unoccupied Molecular Orbital, LUMO).

Solvent Effects: TD-DFT calculations can be combined with solvent models to predict how the absorption spectrum changes in different solvents. For charge-transfer transitions, a red-shift (bathochromic shift) in the absorption maximum is often observed with increasing solvent polarity.

Fluorescence: By optimizing the geometry of the first excited state, TD-DFT can also be used to predict the emission energy and understand the nature of the fluorescent process.

Studies on similar aromatic donor-acceptor systems have demonstrated the power of TD-DFT in explaining their photophysical properties, such as dual fluorescence arising from intramolecular charge transfer (ICT) states. sonar.ch A TD-DFT investigation of this compound would provide a fundamental understanding of its behavior upon electronic excitation.

Vi. Advanced Chemical Applications and Materials Science Contributions

Catalytic Systems Utilizing 4-Hydrazinylbenzenesulfonate Derivatives

Derivatives of this compound have been successfully employed as ligands or additives in various catalytic systems. The ability of the hydrazinyl moiety to coordinate with metal centers and the electronic influence of the sulfonate group can be harnessed to modulate the activity and stability of catalysts.

Coordination polymers derived from analogues of this compound have proven to be effective homogeneous catalysts for the cyanosilylation of aldehydes. This reaction is a crucial method for forming cyanohydrins, which are valuable intermediates in the synthesis of α-hydroxy acids and β-amino alcohols.

In one study, a copper(II) coordination polymer incorporating a 2-(2-(1-cyano-2-oxopropylidene)hydrazinyl)benzene sulfonate ligand was synthesized and tested as a catalyst for the addition of trimethylsilyl (B98337) cyanide (TMSCN) to various aldehydes. The catalyst demonstrated high efficiency, with yields up to 99% when the reaction was assisted by an ionic liquid. The performance of the catalyst varies depending on the electronic properties of the aldehyde substrate; aldehydes with electron-withdrawing groups tend to react faster due to the increased electrophilicity of the carbonyl carbon. youtube.com

The results highlight the catalyst's effectiveness across a range of aromatic and aliphatic aldehydes. For instance, 4-nitrobenzaldehyde (B150856) yielded a 99% conversion, whereas aldehydes with electron-donating groups like 4-methoxybenzaldehyde (B44291) resulted in slightly lower yields of 85%. youtube.com

Table 1: Catalytic Performance in Cyanosilylation of Various Aldehydes

Reaction Conditions: Aldehyde, Trimethylsilyl Cyanide (TMSCN), Catalyst, Methanol (MeOH) with [DHTMG][L-Lactate] ionic liquid, Room Temperature.

| Aldehyde Substrate | Product Yield (%) |

|---|---|

| 4-Nitrobenzaldehyde | 99 |

| 4-Chlorobenzaldehyde | 96 |

| 4-Bromobenzaldehyde | 95 |

| Benzaldehyde | 92 |

| 4-Methylbenzaldehyde | 88 |

| 4-Methoxybenzaldehyde | 85 |

| Hexanal | 99 |

Data sourced from a study on Cu(II)-arylhydrazone coordination polymers. youtube.com

The Nieuwland catalyst, traditionally composed of cuprous chloride (CuCl) and an alkali metal chloride, is fundamental for the dimerization of acetylene (B1199291) to produce monovinylacetylene (MVA), a key precursor for the synthetic rubber, chloroprene. researchgate.net However, this catalyst system often suffers from deactivation due to the oxidation of the active Cu⁺ species to Cu²⁺ and the formation of polymeric byproducts. researchgate.netnih.gov

Research has demonstrated that modifying the Nieuwland catalyst with 4-hydrazinylbenzenesulfonic acid significantly enhances its performance and stability. nih.govmdpi.comresearchgate.net The addition of 5 mol% of 4-hydrazinylbenzenesulfonic acid to the catalytic system resulted in an acetylene conversion rate of 57.1% and a selectivity for MVA of 75.1%. mdpi.com

The enhancement is attributed to several factors. The acidic nature of the sulfonate group and the coordinating ability of the hydrazinyl moiety increase the dissolution of CuCl, inhibit the formation of polymers, and hinder the loss of the active Cu⁺ species during the reaction. nih.gov This leads to a more active and stable catalytic system with a prolonged operational lifetime. nih.govresearchgate.net

Table 2: Performance of Standard vs. Modified Nieuwland Catalyst

| Catalyst System | Acetylene Conversion (%) | MVA Selectivity (%) | MVA Yield (%) |

|---|---|---|---|

| Standard Nieuwland Catalyst | (baseline) | (baseline) | ~32 (after 24h) researchgate.net |

Arylhydrazone derivatives, which can be synthesized from this compound, have been incorporated into metal complexes that serve as catalysts for the selective oxidation of alcohols. These reactions are vital for producing aldehydes and ketones, which are fundamental building blocks in the fine chemicals industry. Microwave-assisted oxidation offers a green chemistry approach, often leading to faster reactions and higher efficiencies.

For example, copper(II) complexes with ortho-hydroxyphenylhydrazo-β-diketo ligands (arylhydrazone derivatives) have been used as catalysts for the microwave-assisted oxidation of primary and secondary alcohols to their corresponding carbonyl compounds using tert-butyl hydroperoxide (TBHP) as the oxidant. The system shows high selectivity, for instance, in the oxidation of 1-phenylethanol (B42297) to acetophenone. While this specific example does not use a sulfonate-containing ligand, it demonstrates the catalytic potential of the arylhydrazone scaffold derivable from this compound.

While direct applications of this compound as a chiral ligand in major stereoselective transformations are not widely documented in prominent literature, its constituent functional groups—hydrazinyl and sulfonate—are integral to established chiral catalysts and auxiliaries.

The hydrazinyl group can be converted into a hydrazone, a versatile functional group in asymmetric synthesis. Chiral N-acylhydrazones, for instance, have been successfully used as electrophilic partners in stereoselective addition reactions with various nucleophiles. nih.gov By attaching a chiral auxiliary (often derived from chiral oxazolidinones) to the nitrogen atom, these hydrazones can direct the facial approach of a nucleophile with high selectivity, leading to the formation of chiral amines after cleavage of the N-N bond. nih.gov

Similarly, the sulfonate group is a component of catalysts and ligands used in asymmetric synthesis. The enantioselective synthesis of chiral sulfinate esters, which are precursors to a variety of other chiral sulfur-containing pharmacophores, can be achieved through asymmetric condensation reactions promoted by chiral organocatalysts. mdpi.com This highlights the potential utility of the sulfonate moiety in designing chiral environments for stereoselective reactions. The combination of these functionalities within a single, modifiable scaffold suggests a potential, if underexplored, role for derivatives of this compound in the field of asymmetric catalysis.

Development of Functional Materials and Responsive Systems

The structural features of this compound derivatives make them attractive building blocks for the development of functional materials. The capacity for hydrogen bonding, metal coordination, and π-π stacking allows for the creation of ordered, self-assembled structures.

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined assemblies from smaller molecular components. Derivatives of this compound, particularly its corresponding hydrazones, are well-suited for this purpose. The -NH- group of the hydrazone is an excellent hydrogen bond donor, while the imine nitrogen and the oxygen atoms of the sulfonate group are effective hydrogen bond acceptors.

Aroylhydrazones, which are readily synthesized from hydrazinyl precursors, have been shown to self-assemble into complex structures like liquid crystalline phases and organogels. These assembly processes are driven by a network of intermolecular hydrogen bonds. The specific architecture of the resulting supramolecular network can be tuned by modifying the peripheral parts of the molecule, demonstrating the high degree of design possible with such systems.

These organized structures, built upon the principles of molecular recognition and self-assembly, are foundational for creating "smart" materials that can respond to external stimuli, making them suitable for applications in sensing, molecular switching, and nanotechnology.

Photoresponsive Materials based on Derivative Isomerization

The development of photoresponsive materials, which can change their properties upon exposure to light, is a significant area of materials science. While this compound itself is not a primary photochromic molecule, its derivatives, specifically hydrazones formed by reacting the hydrazine (B178648) group with aldehydes or ketones, represent a class of compounds with substantial potential as molecular switches. researchgate.netnih.gov These hydrazone-based photoswitches are part of a broader family of molecules that undergo reversible geometric changes around a C=N double bond upon photostimulation. acs.org

The core mechanism involves the E/Z isomerization of the hydrazone. Typically, the more thermodynamically stable E-isomer can be converted to the metastable Z-isomer by irradiation with UV or visible light. nih.gov The reverse process, from Z back to E, can be triggered thermally or by irradiation with a different wavelength of light. nih.govacs.org This reversible isomerization leads to significant changes in molecular geometry, dipole moment, and spectral properties, which can be harnessed in the creation of smart materials such as light-responsive hydrogels and actuating polymers. researchgate.net

The specific properties of these photoswitches can be finely tuned by altering the chemical structure. For this compound derivatives, the presence of the sulfonate group (-SO₃H) is expected to influence the electronic properties of the molecule. In related photochromic systems like azobenzenes, electron-withdrawing or electron-donating substituents on the aromatic rings can alter the absorption wavelengths (λmax) and the kinetics of the isomerization process. nih.gov The sulfonate group, being strongly electron-withdrawing and capable of hydrogen bonding, could modify the energy levels of the molecular orbitals involved in the photochemical transition, thereby tuning the light-responsiveness of the material. pku.edu.cn Research on hydrazone photoswitches has demonstrated that structural modifications can enhance quantum yields and the stability of the metastable state, which are critical parameters for practical applications. acs.orgacs.org

Precursors in Complex Organic Synthesis

This compound serves as a valuable precursor in various complex organic syntheses, primarily due to the reactivity of its arylhydrazine moiety. This functional group is central to several classic and modern name reactions used to build complex heterocyclic structures.

Fischer Indole (B1671886) Synthesis: This is one of the most important methods for synthesizing indoles, a core structure in many pharmaceuticals and natural products. thermofisher.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from an arylhydrazine and an aldehyde or ketone. wikipedia.orgalfa-chemistry.com Using this compound as the starting hydrazine would lead to the formation of indoles bearing a sulfonic acid group at the 5- or 6-position of the indole ring, depending on the reaction conditions and the other reactant. The mechanism proceeds through a nih.govnih.gov-sigmatropic rearrangement of the protonated ene-hydrazine tautomer, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. jk-sci.com

Japp-Klingemann Reaction: This reaction is used to synthesize hydrazones from the reaction of an aryl diazonium salt with a β-keto-acid or β-keto-ester. wikipedia.orgchemeurope.com The resulting hydrazone can then be used in subsequent reactions, such as the Fischer indole synthesis. wikipedia.org this compound can be diazotized and then coupled with a β-keto-ester to form a hydrazone, which is a key intermediate for synthesizing substituted pyrazoles and other complex heterocyclic systems. wikipedia.orgresearchgate.net The reaction involves nucleophilic addition of the enolate of the β-keto compound to the diazonium salt, followed by hydrolysis and decarboxylation to yield the final hydrazone product. slideshare.net

Multicomponent Reactions (MCRs): Arylhydrazines are also employed in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, incorporating portions of all reactants. organic-chemistry.org Hydrazine derivatives can participate in pseudo-five-component reactions to synthesize complex pyrazole (B372694) derivatives. rsc.org For instance, the reaction of hydrazine, ethyl acetoacetate, and various aromatic aldehydes can produce 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. rsc.org The use of this compound in such MCRs would allow for the direct incorporation of a sulfonate group, imparting properties like water solubility to the final complex molecule. nih.govbeilstein-journals.org

| Reaction Name | Reactants with Arylhydrazine | Primary Product Class | Significance |

|---|---|---|---|

| Fischer Indole Synthesis | Aldehydes, Ketones | Substituted Indoles | Fundamental route to a core heterocyclic scaffold in medicinal chemistry. byjus.comwikipedia.org |

| Japp-Klingemann Reaction | β-Keto-esters, β-Keto-acids (via diazonium salt) | Arylhydrazones | Creates versatile hydrazone intermediates for synthesis of indoles and pyrazoles. wikipedia.orgresearchgate.net |

| Multicomponent Reactions (MCRs) | Aldehydes, Active Methylene (B1212753) Compounds, etc. | Complex Heterocycles (e.g., Pyrazoles, Pyridines) | Efficiently builds molecular complexity in a single, atom-economical step. rsc.orgnih.gov |

Analytical Chemistry Applications

Application in Mass Spectrometry (e.g., Reactive Matrix for MALDI-MS)

In the field of mass spectrometry, this compound and related hydrazine compounds have a specialized application as "reactive matrices" for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). nih.gov This technique is particularly useful for the sensitive detection of analytes containing carbonyl groups, such as aldehydes, ketones, and certain steroids. nih.gov

The principle of a reactive matrix involves a dual function. First, the hydrazine moiety of the matrix molecule reacts directly with the carbonyl group of the analyte on the MALDI target plate to form a stable hydrazone derivative in situ. researchgate.netshu.ac.uk This derivatization step is crucial as it attaches a readily ionizable tag to the analyte, significantly improving its detection efficiency, especially for compounds that are otherwise difficult to ionize. nih.gov

Second, the aromatic structure of the this compound derivative serves as a conventional MALDI matrix. It possesses a chromophore that strongly absorbs the energy from the nitrogen laser (typically at 337 nm), facilitating the soft desorption and ionization of the newly formed analyte-matrix hydrazone. nih.gov The resulting protonated derivative is then detected by the mass spectrometer. nih.govshu.ac.uk This one-step derivatization and analysis method enhances sensitivity and allows for the direct detection of analytes from complex samples, including gaseous aldehydes or compounds in tissue sections. nih.govresearchgate.net

| Analyte Class | Specific Examples | Significance of Detection |

|---|---|---|

| Low Molecular Weight Aldehydes | Formaldehyde, Acetaldehyde, Propionaldehyde | Detection of indoor air pollutants and factors in sick building syndrome. nih.gov |

| Steroids & Glucocorticoids | Fluticasone propionate, Cortisol, Cortisone | Analysis of pharmaceuticals in biological tissues and biofluids. nih.gov |

| Ketones | Various ketones relevant in biological and environmental samples. | Broadens the scope of detectable carbonyl-containing metabolites and compounds. |

Environmental Analytical Chemistry (e.g., Detection of Specific Analytes)

In environmental science, the accurate detection and quantification of pollutants are paramount. This compound is a valuable reagent for the analysis of specific environmental contaminants, particularly aldehydes. Aldehydes are common air and water pollutants, originating from industrial emissions, vehicle exhaust, and chemical manufacturing. epa.gov

The analytical application relies on the principle of chemical derivatization. The hydrazine group of this compound reacts selectively with the carbonyl group of aldehydes to form a stable hydrazone. x-mol.net This conversion is advantageous for several reasons. The resulting hydrazone derivative is typically more stable, less volatile, and possesses a strong chromophore (the aromatic system), making it highly suitable for analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. epa.gov The introduction of the sulfonic acid group enhances the water solubility of the reagent and the resulting derivative, which can be beneficial for analyzing aqueous samples.

A common procedure involves bubbling contaminated air through a solution of the derivatizing agent or mixing it with a water sample. The formed hydrazones are then extracted, concentrated, and analyzed chromatographically. This method allows for the sensitive and selective measurement of various aldehydes in complex environmental matrices. The well-established use of similar reagents, such as 2,4-Dinitrophenylhydrazine (DNPH) and 4-hydrazinobenzoic acid, underscores the utility of this chemical approach for environmental monitoring. x-mol.netepa.gov

| Analyte | Common Environmental Source | Analytical Method |

|---|---|---|

| Formaldehyde | Vehicle exhaust, industrial emissions, building materials. | HPLC-UV, HPLC-Fluorescence. epa.gov |

| Acetaldehyde | Incomplete combustion, atmospheric oxidation of hydrocarbons. | HPLC-UV, Gas Chromatography. epa.gov |

| Acrolein | Biomass burning, vehicle exhaust. | HPLC-Fluorescence. epa.gov |

| Benzaldehyde | Industrial processes, artificial flavorings. | HPLC-UV. epa.gov |

Vii. Future Research Directions and Emerging Paradigms

Innovations in Green Synthetic Methodologies

The traditional synthesis of aryl hydrazines often involves methods that are not aligned with the principles of green chemistry, sometimes generating significant waste. Future research will undoubtedly focus on developing more environmentally benign synthetic routes to 4-Hydrazinylbenzenesulfonate and its derivatives. A key emerging paradigm is the use of microwave-assisted organic synthesis (MAOS).

Microwave irradiation offers substantial advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often the ability to conduct reactions in greener solvents like water or even under solvent-free conditions. nih.govrsc.org Research on the synthesis of various aryl hydrazones and related heterocyclic compounds has demonstrated the power of this technique. acs.orgacs.org For instance, protocols using microwave heating have achieved excellent yields (88-98%) in as little as five minutes for the synthesis of N-aryl hydrazones from substituted phenylhydrazines. acs.orgacs.org

Future work could adapt these principles to the synthesis of this compound. This would involve exploring microwave-assisted reactions, potentially using water as a solvent, which would be compatible with the highly polar sulfonate group. nih.gov Such methods would not only be more efficient but also significantly reduce the environmental footprint of the synthesis.

Table 1: Comparison of Conventional and Potential Green Synthetic Methods for Aryl Hydrazine (B178648) Derivatives

| Parameter | Conventional Heating Method | Microwave-Assisted (MAOS) Method |

| Reaction Time | Hours to days | Minutes acs.orgneliti.com |

| Energy Consumption | High | Low |

| Solvent Use | Often requires organic solvents | Can utilize water or solvent-free conditions nih.govrsc.org |

| Yields | Variable, often moderate | Generally high to excellent nih.govacs.org |

| By-product Formation | Can be significant | Often reduced, leading to cleaner reactions |

Rational Design of High-Performance Catalysts

The concept of rational catalyst design involves a targeted approach to developing new catalysts, moving beyond trial-and-error methods by using a deep understanding of reaction mechanisms and structure-activity relationships. marisolalcantaraortigoza.info this compound can be viewed through two lenses in this context: as a target molecule for improved catalytic synthesis and as a building block for new catalysts.

Recent advancements in palladium-catalyzed cross-coupling reactions have enabled the efficient synthesis of aryl hydrazines from aryl halides and hydrazine. nih.gov Mechanistic studies of these reactions reveal critical details, such as the catalyst's resting states and the rate-determining steps, which involve the deprotonation of a hydrazine-bound palladium complex. nih.gov This knowledge provides a blueprint for the rational design of next-generation catalysts. Future research could focus on:

Ligand Modification: Developing ligands for the palladium center that accelerate the rate-limiting deprotonation step.

Optimizing Reaction Conditions: Using mechanistic insights to select bases and solvents that favor the desired catalytic cycle.

Computational Modeling: Employing density functional theory (DFT) to model transition states and predict the performance of new catalyst designs before their synthesis. marisolalcantaraortigoza.info

By applying these principles, it will be possible to design highly efficient and selective catalysts for the production of this compound and its derivatives with extremely low catalyst loadings. nih.gov

Exploration of Novel Ligand Architectures and Multimetallic Systems

The structure of this compound makes it an intriguing candidate for use as a ligand in transition-metal catalysis. The hydrazine moiety can coordinate to metal centers, while the sulfonate group can influence solubility and electronic properties or participate in secondary interactions. The precise control of product selectivity through the strategic use of ligands is a fundamental goal in synthetic chemistry. beilstein-journals.org

An emerging paradigm is the use of multimetallic catalysis, where two or more different metals work in concert to achieve transformations not possible with a single catalyst. organic-chemistry.orgnih.gov For example, a dual system of nickel and palladium has been successfully used for the cross-coupling of two different aryl sulfonate esters. organic-chemistry.org This opens up exciting possibilities for this compound, which contains a sulfonate group.

Future research could explore the following:

Bifunctional Ligands: Synthesizing derivatives of this compound to act as bifunctional ligands, where the hydrazine and sulfonate groups play distinct roles in a catalytic cycle.

Multimetallic Systems: Using this compound or its derivatives as substrates in multimetallic cross-coupling reactions to form complex biaryl structures. organic-chemistry.orgnih.gov

Water-Soluble Catalysis: Leveraging the sulfonate group to create water-soluble metal complexes, enabling catalytic reactions in aqueous media, which is a key aspect of green chemistry.

By exploring these avenues, this compound could become a key component in the development of novel catalytic systems with unprecedented reactivity and selectivity.

Integration with Nanoscience for Advanced Material Development

Nanoscience deals with the manipulation of matter on an atomic and molecular scale, where materials exhibit unique properties. upf.edu Hydrazine and its derivatives are well-known for their role as powerful reducing agents in the synthesis of metal nanoparticles. omnis-mg.comepj-conferences.orgresearchgate.net The hydrazine moiety in this compound can be harnessed for this purpose, while the sulfonate group offers a means of surface functionalization.

Future research is expected to focus on using this compound as a dual-function agent in nanoparticle synthesis:

Reducing Agent: To reduce metal salts (e.g., silver nitrate, iron salts) to form metal nanoparticles. epj-conferences.orgresearchgate.net

Stabilizing/Capping Agent: The sulfonate group can adsorb onto the nanoparticle surface, preventing aggregation and providing colloidal stability, particularly in aqueous solutions.

This approach could lead to the synthesis of highly stable, water-dispersible nanoparticles with tailored surface properties. Such materials have potential applications in various fields. Biogenic nanoparticles, for instance, have shown catalytic activity in the reduction of pollutants like 4-nitrophenol. nih.gov

Table 2: Potential Nanomaterials Synthesized Using this compound

| Nanoparticle Type | Metal Precursor | Role of this compound | Potential Applications |

| Silver Nanoparticles (AgNPs) | Silver Nitrate (AgNO₃) | Reducing and Stabilizing Agent | Antimicrobial coatings, Catalysis, Sensors omnis-mg.comresearchgate.net |

| Magnetite Nanoparticles (Fe₃O₄) | Iron (II) Sulfate (FeSO₄) | Reducing Agent | Biomedical imaging, Drug delivery, Catalysis epj-conferences.org |

| Bimetallic Nanoparticles (e.g., AgFe) | AgNO₃ and FeSO₄ | Reducing Agent | Enhanced catalytic and antibacterial activity epj-conferences.org |

The integration of the specific functionalities of this compound into nanomaterial design represents a promising frontier for developing advanced materials with enhanced catalytic, electronic, or biomedical properties.

Application of Machine Learning and AI in Compound Design and Prediction

For this compound, AI and ML can be applied in several forward-looking ways:

Property Prediction: ML models can be trained on experimental data to predict key properties of new, unsynthesized derivatives. This includes predicting their catalytic efficacy, stability, solubility, or performance as ligands or nanoparticle precursors. nih.govmdpi.com 3D-QSAR models have already been successfully used to guide the design of bioactive phenylhydrazine (B124118) derivatives. nih.gov

Accelerated Discovery: AI algorithms can screen vast virtual libraries of potential this compound derivatives to identify candidates with desired properties for a specific application, such as high catalytic activity or optimal binding to a metal center. meryt-chemical.comyoutube.com

Reaction Optimization: AI can be used to optimize reaction conditions for the synthesis of these compounds, predicting the ideal temperature, solvent, and catalyst to maximize yield and minimize waste. arxiv.org

This data-driven approach shifts the paradigm from experimental trial-and-error to intelligent, predictive design, saving significant time and resources. paperpublications.org

Table 3: Application of AI/ML in the Development of this compound

| AI/ML Technique | Application Area | Objective |

| QSPR/QSAR Models | Compound Design | Predict properties (e.g., catalytic activity, solubility) of new derivatives. nih.govnih.gov |

| Generative Models | New Molecule Discovery | Design novel this compound analogues with enhanced performance. |

| Process Optimization Algorithms | Synthetic Chemistry | Identify optimal reaction conditions for green synthesis protocols. arxiv.org |

| Large Language Models (LLMs) | Knowledge Extraction | Analyze scientific literature to build a comprehensive search space for catalyst synthesis and applications. arxiv.org |

Q & A

Q. What are the standard synthetic routes for preparing 4-Hydrazinylbenzenesulfonate, and how can reaction efficiency be monitored?

this compound is typically synthesized via sulfonation of benzene derivatives followed by hydrazine substitution. A common method involves reacting benzenesulfonyl chloride with hydrazine hydrate under controlled alkaline conditions to minimize side reactions . Reaction efficiency can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and final product purity . Quantitative yield analysis should employ gravimetric methods or UV-Vis spectroscopy calibrated against known standards .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the hydrazinyl group (-NH-NH2) and sulfonate substitution pattern via H and C chemical shifts .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF for molecular weight validation and fragmentation analysis .

- FT-IR spectroscopy : Identification of sulfonate (S=O, ~1350 cm) and hydrazine (N-H, ~3300 cm) functional groups .

- Reverse-phase HPLC : For purity assessment using C18 columns and aqueous/organic mobile phases .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

this compound is moderately soluble in polar solvents like water and ethanol (solubility ~8–12 mg/mL at 25°C) but poorly soluble in non-polar solvents . Stability studies should assess pH dependence: the compound degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions, with degradation products analyzed via LC-MS . Long-term storage recommendations include anhydrous environments at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in antimicrobial or anticancer activity often arise from differences in experimental design:

- Cell line specificity : Validate activity across multiple cell lines (e.g., HeLa, MCF-7) and compare with positive controls .

- Dosage and exposure time : Perform dose-response curves (0.1–100 µM) and time-course assays to identify optimal therapeutic windows .

- Metabolic interference : Use isotopically labeled derivatives (e.g., N-hydrazinyl) to track metabolic pathways and rule off-target effects .

Q. What strategies optimize the regioselective functionalization of this compound for targeted drug design?

Regioselective modification requires protecting group strategies:

- Sulfonate protection : Use tert-butyldimethylsilyl (TBS) groups to block sulfonate reactivity during hydrazine derivatization .

- Hydrazine activation : Employ coupling agents like EDC/HOBt to conjugate hydrazine with carboxylic acid-containing biomolecules .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties for enhanced bioactivity .

Q. How should researchers address safety concerns when handling this compound in laboratory settings?

Safety protocols include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and splash goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., sulfonyl chlorides) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal and segregate hydrazine-containing waste .

Q. What computational methods are effective for predicting the reactivity and binding affinity of this compound derivatives?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina or Schrödinger Suite .

- QSAR modeling : Develop quantitative structure-activity relationship models to correlate substituent effects with observed bioactivity .

Methodological and Data Analysis Questions

Q. How can researchers validate the reproducibility of synthetic protocols for this compound across laboratories?

Q. What advanced analytical techniques are required to detect trace impurities in this compound samples?

Q. How can conflicting data on the environmental toxicity of this compound be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.